Cyproterone acetate
Overview
Description
Cyproterone acetate is a synthetic steroidal antiandrogen and progestin. It is primarily used in the treatment of androgen-dependent conditions such as acne, excessive body hair growth, early puberty, and prostate cancer. It is also used as a component of feminizing hormone therapy for transgender individuals and in birth control pills .
Mechanism of Action
Target of Action
Cyproterone acetate (CPA) is a powerful antiandrogen that directly competes with testosterone and its metabolite dihydrotestosterone (DHT) for the occupation of the androgen receptor in target tissues . It is one of the most frequently used antiandrogens .
Mode of Action
CPA suppresses the actions of testosterone and DHT on tissues. It acts by blocking androgen receptors, which prevents androgens from binding to them. This action suppresses luteinizing hormone, which in turn reduces testosterone levels .
Biochemical Pathways
CPA affects several biochemical pathways. It has been found to mediate the IRE1α signaling pathway to alleviate pyroptosis of ovarian granulosa cells induced by hyperandrogen . It also acts as a disruptor of the aryl hydrocarbon receptor .
Pharmacokinetics
CPA has near-complete oral bioavailability. It is highly and exclusively bound to albumin in terms of plasma protein binding. It is metabolized in the liver by hydroxylation and conjugation, with 15β-hydroxythis compound (15β-OH-CPA) as a single major active metabolite. CPA has a long elimination half-life of about 2 to 4 days regardless of the route of administration, and is excreted in feces primarily and to a lesser extent in urine .
Result of Action
The direct antiandrogenic effect of CPA results in the blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell. In addition, CPA exerts a negative feedback on the hypothalamo-pituitary axis, by inhibiting the secretion of luteinizing hormone resulting in diminished production of testicular testosterone .
Action Environment
Environmental factors can influence the action of CPA. For example, exposure to endocrine-disrupting chemicals (EDCs) such as 4-nonylphenol (NP) and CPA can trigger responses in the liver and gonads due to toxic and endocrine-disrupting effects . Therefore, the environment in which CPA is administered can impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Cyproterone acetate has a strong antiandrogenic effect, blocking the binding of dihydrotestosterone to the specific receptors in cells . It also has progestational properties, which means it can activate the progesterone receptor . This activation has antigonadotropic effects and can inhibit fertility and suppress sex hormone production .
Cellular Effects
This compound has been shown to slow or stop the growth of prostate cancer cells . This is achieved by lowering levels of testosterone in the body and blocking testosterone from reaching the cancer cells . It also helps to reduce symptom ‘flares’ and side-effects from other treatments which may be used for the cancer .
Molecular Mechanism
The molecular mechanism of this compound involves blocking the effects of androgens like testosterone in the body . This is achieved by preventing them from interacting with their biological target, the androgen receptor (AR), and by reducing their production by the gonads and hence their concentrations in the body .
Temporal Effects in Laboratory Settings
This compound has a long elimination half-life of about 2 to 4 days regardless of the route of administration . It is metabolized in the liver by hydroxylation and conjugation, and is excreted in feces primarily and to a lesser extent in urine .
Dosage Effects in Animal Models
In animal studies, it was found that 25 mg of this compound per kg body weight results in complete prostatic regression in intact animals . The proper human dose of this compound calculated on this basis is 4 mg/kg .
Metabolic Pathways
This compound is metabolized by the CYP3A4 enzyme, forming the active metabolite 15beta-hydroxythis compound, which retains its antiandrogen activity, but has reduced progestational activity .
Transport and Distribution
This compound has near-complete oral bioavailability and is highly and exclusively bound to albumin in terms of plasma protein binding . This suggests that it is well transported and distributed within the body.
Subcellular Localization
The exact subcellular localization of this compound is not well-studied. Given its mechanism of action, it can be inferred that it interacts with androgen receptors which are typically located in the cytoplasm of cells. Upon binding, the receptor-ligand complex translocates to the nucleus where it modulates gene expression .
Preparation Methods
Cyproterone acetate can be synthesized through various methods. One common method involves the reaction of 17α-hydroxyprogesterone with chloroform in the presence of a base to form the intermediate compound, which is then acetylated to produce this compound . Industrial production methods often involve the use of micro powder particles of this compound, fillers, disintegrating agents, lubricants, flow aids, and adhesives to enhance the bioavailability of the final product .
Chemical Reactions Analysis
Cyproterone acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including 15β-hydroxythis compound.
Reduction: The compound can be reduced to form cyproterone, a minor metabolite.
Substitution: This compound can undergo substitution reactions, particularly at the acetoxy group, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include 15β-hydroxythis compound and cyproterone .
Scientific Research Applications
Cyproterone acetate has a wide range of scientific research applications:
Comparison with Similar Compounds
Cyproterone acetate is unique among antiandrogens due to its potent progestational activity. Similar compounds include:
Flutamide: Another antiandrogen used in the treatment of prostate cancer, but it lacks progestational activity.
Spironolactone: A potassium-sparing diuretic with antiandrogen properties, used primarily for treating acne and hirsutism.
Bicalutamide: An antiandrogen used in prostate cancer treatment, similar to this compound but without progestational effects
This compound stands out due to its dual action as both an antiandrogen and a progestin, making it particularly effective in hormone therapy and the treatment of androgen-dependent conditions .
Properties
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYSQMTEOIJJG-FDTZYFLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020366 | |
Record name | Cyproterone acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol. | |
Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The direct antiandrogenic effect of cyproterone is blockage of the binding of dihydrotestosterone to the specific receptors in the prostatic carcinoma cell. In addition, cyproterone exerts a negative feed-back on the hypothalamo-pituitary axis, by inhibiting the secretion of luteinizing hormone resulting in diminished production of testicular testosterone., Prostatic carcinoma and its metastases are in general androgen-dependent. Cyproterone acetate exerts a direct anti-androgen action on the tumor and its metastases. It also has progestogenic activity, which exerts a negative feedback effect on the hypothalamic receptors, so leading to a reduction in gonadotrophin release, and hence to diminished production of testicular androgens. Sexual drive and potency are reduced and gonadal function is inhibited., Cell proliferation and cell death appear in several systems as mutually exclusive, which raises the assumption that a same factor or secondary signal(s) might exert opposite control on the two processes. To test this assumption we investigated the time-course evolution of the S phase and apoptotic indices in rat liver during cyproterone acetate (CPA) induced hyperplasia and during the recovery of normal liver mass provoked, respectively, by cyproterone acetate (CPA) treatment and withdrawal. The levels of c-myc and c-ras transcripts were also followed in view of the indications of a positive role of these oncogenes in proliferation. The data showed that proliferation and cell death are not always mutually exclusive and that a high rate of cell death was indifferently associated with high or low c-ras expression. Our data are consistent with a role of this gene in proliferation but exclude that it plays an opposite role in controlling cell death., The antigonadotropic effect of cyproterone acetate is also exerted when administered with LHRH analogues. The initial increase of testosterone caused by this class of substances is reduced by cyproterone acetate. An occasional tendency for the prolactin levels to increase slightly has been observed under higher doses of cyproterone acetate., Dianette blocks androgen-receptors. It also reduces androgen synthesis both by negative feedback effect on the hypothalamo-pituitiary-ovarian systems and by the inhibition of androgen-synthesising enzymes., For more Mechanism of Action (Complete) data for CYPROTERONE ACETATE (8 total), please visit the HSDB record page. | |
Record name | Cyproterone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04839 | |
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Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities include: 3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-trien-17-yl acetate and 6-methoxy-3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]-pregna-1,4,6-trien-17-yl acetate. | |
Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from diisopropyl ether, White crystalline powder | |
CAS No. |
427-51-0 | |
Record name | Cyproterone acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=427-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyproterone acetate [USAN:JAN] | |
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Record name | Cyproterone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04839 | |
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Record name | CYPROTERONE ACETATE | |
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Record name | Cyproterone acetate | |
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Record name | 6-chloro-1-β,2-β-dihydro-17-hydroxy-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione 17-acetate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Cyproterone Acetate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM2BN5JHF | |
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Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200-201, 200-201 °C | |
Record name | Cyproterone acetate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04839 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYPROTERONE ACETATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does cyproterone acetate exert its antiandrogenic effects?
A1: this compound acts as a competitive antagonist of androgens, primarily testosterone and dihydrotestosterone (DHT). It binds to androgen receptors (ARs), preventing the binding of endogenous androgens. [] This effectively blocks the androgen receptor signaling pathway, inhibiting the expression of androgen-dependent genes. [, ]
Q2: Does this compound have any other hormonal effects besides its antiandrogenic activity?
A2: Yes, this compound also exhibits progestogenic and antigonadotropic properties. [, ] It can bind to progesterone receptors, exerting progestogenic effects. [] Additionally, it suppresses the release of gonadotropins, such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH), from the pituitary gland. [, ]
Q3: What are the downstream consequences of this compound's actions on the hypothalamic-pituitary-gonadal (HPG) axis?
A3: By suppressing LH and FSH release, this compound disrupts the HPG axis. [] This leads to a reduction in testosterone production in males and can interfere with ovulation in females. [, , ] These effects are exploited therapeutically for conditions such as prostate cancer, hirsutism, and acne. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C24H29ClO3 and a molecular weight of 416.94 g/mol.
Q5: Is there any spectroscopic data available for this compound?
A5: Yes, spectroscopic techniques like UV-Vis spectrophotometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize this compound. [] These techniques provide information about the functional groups, bonding patterns, and overall structure of the molecule.
Q6: How is this compound absorbed and distributed in the body?
A7: this compound is well-absorbed after oral administration, but it undergoes extensive first-pass metabolism in the liver. [] It is highly protein-bound in the bloodstream and distributed widely throughout the body. []
Q7: What are the major metabolic pathways of this compound?
A8: this compound is primarily metabolized in the liver via oxidation and conjugation reactions. [] These metabolic processes generate various metabolites, some of which may retain pharmacological activity. []
Q8: What is the elimination half-life of this compound?
A9: The elimination half-life of this compound varies depending on the route of administration and individual factors but generally ranges from 1.5 to 3 days. []
Q9: What in vitro and in vivo models are used to study the effects of this compound?
A10: In vitro studies often employ cell lines derived from androgen-sensitive tissues like the prostate. [] In vivo studies utilize animal models, primarily rodents, to investigate the effects of this compound on reproductive organs, hormone levels, and other physiological parameters. [, , , , , , ]
Q10: What are the known toxicological effects of this compound?
A11: this compound has been associated with a range of adverse effects, including hepatotoxicity, thromboembolic events, and mood changes. [, , ] The severity and incidence of these effects can vary depending on dose, duration of treatment, and individual susceptibility. [, ]
Q11: Are there any strategies to improve the targeted delivery of this compound?
A12: Researchers are exploring strategies like nanoparticle-based drug delivery systems to enhance the targeted delivery of this compound to specific tissues or cells. [] These approaches aim to improve efficacy and minimize off-target effects.
Q12: What analytical methods are used to quantify this compound in biological samples?
A13: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet (UV) detection or mass spectrometry (MS), is widely used for the quantification of this compound in biological matrices like plasma and serum. [, , ]
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